WST-5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

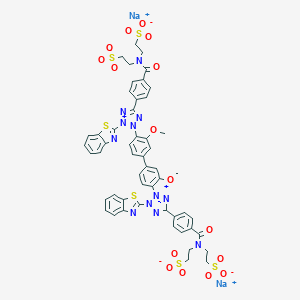

WST-5 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple benzothiazole and tetrazolium groups, as well as sulfonate and methoxy substituents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of WST-5 involves multiple steps, including the formation of benzothiazole and tetrazolium intermediates. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions: WST-5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include various derivatives with modified functional groups and enhanced properties.

Applications De Recherche Scientifique

WST-5 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various organic synthesis reactions. In biology, it may serve as a fluorescent probe or labeling agent for studying cellular processes. In medicine, this compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. Additionally, it may find applications in the industry as a dye or pigment due to its unique color properties.

Mécanisme D'action

The mechanism of action of WST-5 involves its interaction with specific molecular targets and pathways. The benzothiazole and tetrazolium groups may play a role in binding to proteins or nucleic acids, leading to changes in their structure and function. The sulfonate groups can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparaison Avec Des Composés Similaires

WST-5 can be compared with other similar compounds, such as those containing benzothiazole or tetrazolium groups These compounds may share similar properties and applications but differ in their specific structures and functional groups Examples of similar compounds include benzothiazole derivatives used in fluorescent probes and tetrazolium salts used in cell viability assays

Activité Biologique

WST-5 is a water-soluble tetrazolium salt that is primarily utilized in cell viability assays. It is closely related to other tetrazolium salts, such as WST-1 and MTT, but has distinct biochemical properties that make it particularly useful for assessing cellular metabolic activity and viability in various biological contexts.

This compound functions through a reduction reaction catalyzed by mitochondrial dehydrogenases, where living cells convert the tetrazolium salt into a colored formazan product. This reaction occurs extracellularly due to the negative charge of this compound, which prevents it from entering cells. The amount of formazan produced correlates with the number of viable cells, allowing for quantification of cell viability through spectrophotometric measurement.

Comparative Studies

Research has demonstrated that this compound exhibits different sensitivity and specificity compared to other assays like MTT and WST-1. A comparative study highlighted the differences in cell viability results obtained from WST-1 and MTT assays when applied to various cell lines treated with bioactive compounds. The study found that WST-1 often provided lower viability readings than MTT, indicating its potential advantages in certain experimental setups where more accurate assessments of cytotoxicity are required .

| Assay Type | Mechanism | Cell Entry | Solubility | Typical Use |

|---|---|---|---|---|

| This compound | Extracellular reduction by dehydrogenases | No | Water-soluble | Cell viability assays |

| MTT | Intracellular reduction by oxidoreductases | Yes | Insoluble in water | Cell viability assays |

| WST-1 | Extracellular reduction by dehydrogenases | No | Water-soluble | Cell viability assays |

Case Studies

- Anticancer Activity Assessment : In a study examining the effects of various anticancer agents on cell lines, this compound was employed to assess cell viability post-treatment. The results indicated that specific compounds significantly reduced cell viability in a dose-dependent manner, showcasing this compound's effectiveness in evaluating cytotoxicity .

- Environmental Toxicology : Another application involved using this compound in environmental studies to assess the impact of soil pollutants on human cells. The assay successfully correlated pollutant concentrations with decreased cellular viability, demonstrating its utility in biomonitoring studies .

- Pharmacological Studies : A recent pharmacological assessment utilized this compound to evaluate the cytotoxic effects of herbal extracts on cancer cell lines. The findings revealed significant reductions in cell viability at higher concentrations of extracts, reinforcing the assay's reliability in screening potential therapeutic agents .

Research Findings

Recent research has focused on optimizing the use of this compound for various applications. Key findings include:

- Sensitivity : this compound has shown greater sensitivity in detecting lower concentrations of viable cells compared to MTT, making it suitable for studies requiring precise quantification.

- Reproducibility : The assay demonstrates high reproducibility across different experimental setups, which is crucial for validating results in biological research.

- Compatibility with High Throughput Screening : Due to its water solubility and rapid reaction kinetics, this compound is compatible with high-throughput screening formats, facilitating large-scale drug discovery efforts.

Propriétés

IUPAC Name |

disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-2-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H46N12O16S6.2Na/c1-79-43-31-37(19-21-41(43)61-55-47(57-63(61)51-53-39-7-3-5-9-45(39)81-51)33-11-15-35(16-12-33)49(65)59(23-27-83(67,68)69)24-28-84(70,71)72)38-20-22-42(44(32-38)80-2)62-56-48(58-64(62)52-54-40-8-4-6-10-46(40)82-52)34-13-17-36(18-14-34)50(66)60(25-29-85(73,74)75)26-30-86(76,77)78;;/h3-22,31-32H,23-30H2,1-2H3,(H2-2,67,68,69,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZMYOQLNVTRPS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)C(=O)N(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-])OC)N7N=C(N=[N+]7C8=NC9=CC=CC=C9S8)C1=CC=C(C=C1)C(=O)N(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N12Na2O16S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570472 |

Source

|

| Record name | Disodium 2,2',2'',2'''-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{[3-(1,3-benzothiazol-2-yl)-2H-tetrazol-3-ium-2,5-diyl]-4,1-phenylenecarbonylnitrilo}]tetra(ethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178925-55-8 |

Source

|

| Record name | Disodium 2,2',2'',2'''-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{[3-(1,3-benzothiazol-2-yl)-2H-tetrazol-3-ium-2,5-diyl]-4,1-phenylenecarbonylnitrilo}]tetra(ethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.